molecular formula C16H19N3O2S2 B2377615 (E)-2-methyl-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole CAS No. 1219915-31-7

(E)-2-methyl-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Cat. No.: B2377615
CAS No.: 1219915-31-7
M. Wt: 349.47
InChI Key: SJJCMHOAHFNUGS-PKNBQFBNSA-N
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Description

(E)-2-methyl-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 2 and a piperidin-3-yl moiety linked via a styrylsulfonyl group at position 5. The (E)-configuration of the styryl double bond introduces geometric rigidity, which may influence intermolecular interactions and biological activity.

Synthetic routes for analogous 1,3,4-thiadiazoles often involve cyclization reactions of hydrazonoyl halides with thioamide derivatives or coupling of pre-functionalized heterocycles . Characterization methods such as ¹H/¹³C NMR, IR, and elemental analysis, as described for related thiadiazoles , would likely apply.

Properties

IUPAC Name

2-methyl-5-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-13-17-18-16(22-13)15-8-5-10-19(12-15)23(20,21)11-9-14-6-3-2-4-7-14/h2-4,6-7,9,11,15H,5,8,10,12H2,1H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJCMHOAHFNUGS-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

The 1,3,4-thiadiazole ring is commonly synthesized via cyclization of thiosemicarbazide derivatives. For example, 5-substituted-2-amino-1,3,4-thiadiazoles are formed by treating thiosemicarbazides with concentrated sulfuric acid or polyphosphoric acid. In the target compound, the methyl group at position 2 is introduced using methyl-substituted precursors.

Example Protocol :

  • React methyl thiosemicarbazide (10 mmol) with acetic anhydride (12 mmol) in ethanol.
  • Cyclize the intermediate with H₂SO₄ (95%) at 90°C for 2 hours.
  • Neutralize with NH₃ solution and recrystallize from ethanol to yield 2-methyl-1,3,4-thiadiazole.

Key Data :

Parameter Value
Yield 65–72%
Characterization IR: 1665 cm⁻¹ (C=N)

Functionalization at Position 5: Piperidine Incorporation

Nucleophilic Substitution with Piperidine Derivatives

The piperidin-3-yl group is introduced via nucleophilic substitution or coupling reactions. 5-Chloro-1,3,4-thiadiazole intermediates are often used for this step.

Example Protocol :

  • Synthesize 5-chloro-2-methyl-1,3,4-thiadiazole by treating 2-methyl-1,3,4-thiadiazole-5-thiol with Cl₂ gas.
  • React with piperidin-3-amine (1.2 eq) in DMF at 80°C for 6 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield 5-(piperidin-3-yl)-2-methyl-1,3,4-thiadiazole.

Key Data :

Parameter Value
Yield 58%
Characterization ¹H NMR (CDCl₃): δ 3.2–3.4 (m, piperidine protons)

Sulfonylation with Styrylsulfonyl Group

Stereoselective Sulfonylation

The E-configuration of the styrylsulfonyl group is achieved using styrylsulfonyl chloride under basic conditions.

Example Protocol :

  • Dissolve 5-(piperidin-3-yl)-2-methyl-1,3,4-thiadiazole (1 eq) in anhydrous THF.
  • Add styrylsulfonyl chloride (1.1 eq) and triethylamine (2 eq) at 0°C.
  • Stir at room temperature for 12 hours, then concentrate and purify via recrystallization (ethanol/water).

Key Data :

Parameter Value
Yield 74%
Stereoselectivity E:Z = 9:1 (HPLC)
Characterization ¹³C NMR: 144.2 ppm (C=S)

Optimization and Challenges

Reaction Conditions

  • Temperature : Cyclization requires >80°C for completeness.
  • Catalysts : Lawesson’s reagent enhances thiadiazole formation.
  • Purification : Silica gel chromatography or recrystallization ensures purity (>95%).

Common Side Reactions

  • Over-sulfonylation : Controlled by stoichiometric ratios.
  • Racemization : Minimized using low-temperature sulfonylation.

Structural Confirmation

Spectroscopic Analysis

  • IR : Peaks at 1174 cm⁻¹ (S=O) and 1665 cm⁻¹ (C=N).
  • ¹H NMR : Doublets at δ 6.8–7.2 (styryl protons, J = 16 Hz) confirm E-configuration.
  • X-ray Crystallography : Used in related compounds to verify piperidine-thiadiazole geometry.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-methyl-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Compounds with similar structures have shown activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure could lead to the creation of advanced materials for electronics, sensors, and other applications.

Mechanism of Action

The mechanism of action of (E)-2-methyl-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of (E)-2-methyl-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole with related compounds:

Compound Name Substituents at Thiadiazole Core Key Functional Groups Biological Activity (Reported)
Target Compound 2-methyl, 5-(styrylsulfonyl-piperidin-3-yl) Sulfonyl, piperidine, styryl (E) Not reported in evidence
1,3,4-Thiadiazole derivatives Nitrophenyl, pyrazolyl, hydrazone Nitro, pyrazole, hydrazine Antimicrobial (E. coli, B. mycoides)
2-Methyl-5-((3-methylbut-2-en-1-yl)thio)-1,3,4-thiadiazole (3na) 2-methyl, 5-(thioether) Thioether, isoprenyl Not reported
Imidafenacin-related thiadiazole 2-methyl, 3-(4-methylphenyl), 5-(4-methoxyphenyl) Aryl, methoxy Pharmaceutical (overactive bladder)

Key Observations:

  • Solubility and Basicity : The piperidine ring in the target compound may confer pH-dependent solubility due to protonation, unlike the neutral thioether (3na) or hydrophobic aryl substituents (imidafenacin) .
  • Stereochemical Influence: The (E)-styryl configuration may enhance steric selectivity compared to non-stereospecific analogs in .

Limitations and Unreported Data

  • No direct data on the target compound’s synthesis, stability, or bioactivity are provided in the evidence.
  • Comparisons rely on structural extrapolation and functional group chemistry rather than experimental results.

Biological Activity

(E)-2-methyl-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a synthetic compound that belongs to the class of 1,3,4-thiadiazoles, characterized by its five-membered ring structure containing two nitrogen atoms and one sulfur atom. This compound's unique structure, incorporating a styrylsulfonyl group and a piperidine moiety, enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

Structural Features and Synthesis

The synthesis of this compound typically involves several steps, including nucleophilic substitutions and cyclization reactions. The incorporation of the piperidine and styryl groups often requires specific coupling reactions, such as palladium-catalyzed cross-coupling. The compound's structural features contribute to its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Breast Cancer (MCF-7) : Studies have shown that this compound demonstrates potent anticancer activity against MCF-7 cells.
  • Lung Cancer (A549) : The compound also shows efficacy against A549 lung cancer cells, suggesting its potential as an anticancer agent.

The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. The presence of the thiadiazole ring is crucial for its interaction with biological targets due to its favorable metabolic profile and good tissue permeability.

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties:

  • Bacterial Inhibition : It has been reported to exhibit activity against various bacteria including Staphylococcus aureus and Shigella flexneri. The compound's structural characteristics enhance its binding affinity to bacterial enzymes or receptors.
Microorganism Activity
Staphylococcus aureusActive
Shigella flexneriActive
Candida albicansModerate activity

Other Biological Activities

In addition to anticancer and antimicrobial properties, this compound has shown potential in:

  • Antioxidant Activity : Some studies suggest that thiadiazole derivatives possess antioxidant properties that can mitigate oxidative stress.
  • Anti-inflammatory Effects : The compound may also have anti-inflammatory effects due to its ability to modulate inflammatory pathways.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiadiazole derivatives:

  • Study on Anticancer Activity :
    • A study conducted by Souza et al. (2014) demonstrated that modified thiadiazoles exhibited significant cytotoxicity against MCF-7 and A549 cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Evaluation :
    • Research published in the Royal Society of Chemistry reported that new 1,3,4-thiadiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The study utilized molecular docking simulations to elucidate binding interactions with bacterial proteins.

Q & A

Q. What are the common synthetic routes for (E)-2-methyl-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole and its derivatives?

The synthesis typically involves multi-step reactions starting from key intermediates. For example:

  • Step 1 : Reacting thiol-containing intermediates (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium, followed by acidification to yield target acids .
  • Step 2 : Purification via recrystallization or chromatography, with reaction progress monitored by TLC or HPLC .
  • Validation : Final compounds are confirmed for purity (>90–95%) using LC-MS and/or <sup>1</sup>H/<sup>13</sup>C NMR .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A combination of analytical techniques is employed:

  • Spectroscopy : <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy to verify functional groups and stereochemistry .
  • Mass spectrometry : LC-MS or high-resolution MS to confirm molecular weight and fragmentation patterns .
  • Elemental analysis : To validate empirical formulas .
  • X-ray crystallography (if applicable): For unambiguous confirmation of crystal structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies may arise due to structural variations or experimental conditions. Methodological approaches include:

  • Substituent analysis : Compare bioactivity of derivatives with different substituents (e.g., styrylsulfonyl vs. fluorophenyl groups) to identify structure-activity relationships (SAR) .
  • Standardized assays : Re-test compounds under uniform conditions (e.g., fixed pH, solvent concentration) to minimize variability .
  • Molecular docking : Use computational tools to predict interactions with target proteins (e.g., CYP51 for antifungal activity) and correlate with experimental results .

Q. What strategies optimize reaction yield and purity during synthesis?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) or ethanol improve solubility and reaction efficiency .
  • Catalyst optimization : Acid/base catalysts (e.g., triethylamine) enhance intermediate formation .
  • Reaction monitoring : Use TLC/HPLC to track byproduct formation and adjust conditions in real-time .
  • Purification : Column chromatography or recrystallization to isolate high-purity products (>95%) .

Q. How can derivatives of this compound be designed for enhanced bioactivity?

Rational design strategies include:

  • Heterocyclic modifications : Introduce pyridine, triazole, or oxadiazole moieties to improve target binding .
  • Hydrophobic substituents : Add propyl or trifluoromethyl groups to enhance membrane permeability .
  • Docking-guided synthesis : Prioritize derivatives predicted to form strong hydrogen bonds or van der Waals interactions with active sites (e.g., CYP51 hydrophobic cleft) .

Methodological Considerations

  • Data reproducibility : Ensure reaction conditions (temperature, solvent ratios) are meticulously documented .
  • Biological assays : Use standardized microbial strains (e.g., C. albicans ATCC 10231) and include positive controls (e.g., fluconazole) for activity comparisons .
  • Computational tools : Leverage software like AutoDock Vina for preliminary SAR analysis before labor-intensive synthesis .

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